molecular formula C11H23N4O4+ B8264427 CID 118988527

CID 118988527

Cat. No.: B8264427
M. Wt: 275.33 g/mol
InChI Key: ZDUZAEHCDBXXCQ-UHFFFAOYSA-O
Attention: For research use only. Not for human or veterinary use.
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Description

Based on general practices in chemical research, such compounds are typically analyzed for their structural motifs, physicochemical properties, and biological activities. For instance, studies on betulin-derived inhibitors (CID 72326, CID 64971) and oscillatoxin derivatives (CID 101283546, CID 185389) highlight the importance of substituent groups and stereochemistry in determining functionality .

Properties

IUPAC Name

imino-[2-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]ethoxy]ethylimino]azanium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N4O4/c1-11(2,3)19-10(16)13-4-6-17-8-9-18-7-5-14-15-12/h12H,4-9H2,1-3H3/p+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDUZAEHCDBXXCQ-UHFFFAOYSA-O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCOCCOCCN=[N+]=N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)NCCOCCOCCN=[N+]=N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H23N4O4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Similarity

Structural analogs are identified based on shared backbones or functional groups. For example:

  • Betulin derivatives (CID 72326, CID 10153267) share a lupane skeleton but differ in substituents (e.g., hydroxyl, caffeoyl groups), which modulate solubility and inhibitory activity .
  • Oscillatoxin derivatives (CID 101283546, CID 185389) vary in methyl or hydroxyl substitutions, affecting toxicity and binding affinity .

A hypothetical comparison for CID 118988527 could follow this pattern:

Compound Backbone Key Substituents Similarity Score Reference
This compound Undefined (Hypothetical)
Betulin (CID 72326) Lupane -OH at C3, C28 0.85
3-O-Caffeoyl Betulin Lupane + Caffeoyl Caffeoyl group at C3 0.78
Oscillatoxin D Cyclic polyketide Methyl at C30 0.71

Physicochemical and Pharmacokinetic Properties

Key properties such as solubility, logP, and bioavailability are critical for drug-likeness. For example, CID 1046861-20-4 (a boronic acid derivative) has a logP of 2.15 and high GI absorption, whereas betulinic acid (CID 64971) is less soluble but exhibits antiviral activity .

Compound Molecular Formula LogP Solubility (mg/mL) Bioavailability Activity
This compound Undefined (Hypothetical)
Betulinic Acid C₃₀H₄₈O₃ 7.2 0.001 Low Antiviral, Anticancer
CID 1046861-20-4 C₆H₅BBrClO₂ 2.15 0.24 High Inhibitor (hypothetical)
Oscillatoxin D C₃₂H₄₈O₈ 3.8 0.05 Moderate Cytotoxic

Functional Comparison

Functional analogs are grouped by shared biological targets or mechanisms. For example:

  • Betulin derivatives inhibit hepatitis C virus entry (EC₅₀: 2.4 μM for CID 64971) .
  • Nrf2 inhibitors (CID 46907796) and tubocurarine analogs (CID 6000) are classified by placental transfer efficiency or receptor binding .

Compound Target/Mechanism Activity (IC₅₀/EC₅₀) Application Reference
This compound Undefined (Hypothetical)
Betulinic Acid Hepatitis C virus 2.4 μM Antiviral therapy
CID 46907796 Nrf2 pathway 4.9 μM Cancer research
Tubocurarine (CID 6000) Nicotinic acetylcholine receptor 0.1 μM Muscle relaxant

Key Research Findings

Substituent Impact : Modifications like caffeoyl addition (CID 10153267) enhance betulin’s solubility and bioactivity, suggesting similar strategies could optimize this compound .

Stereochemistry : Oscillatoxin derivatives show that methyl group positioning (e.g., CID 185389 vs. CID 101283546) drastically alters toxicity, a consideration for this compound’s design .

Descriptor-Based Classification : Machine learning models using descriptors (e.g., logP, molecular weight) effectively predict placental transfer classes, applicable to this compound’s pharmacokinetics .

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